molecular formula C13H11NO2S B567808 5-(2-(Methylthio)phenyl)nicotinic acid CAS No. 1261964-02-6

5-(2-(Methylthio)phenyl)nicotinic acid

Cat. No.: B567808
CAS No.: 1261964-02-6
M. Wt: 245.296
InChI Key: JWTQHAHPYZFVKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-(Methylthio)phenyl)nicotinic acid is a chemical compound with the molecular formula C13H11NO2S . It has a molecular weight of 245.296 . This product is intended for research use only.


Synthesis Analysis

The synthesis of compounds similar to this compound has been reported in the literature . The starting material 2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline was synthesized from anthranilic acid . All synthesized compounds were screened for their antitubercular, anti-HIV and antibacterial activity .


Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found, related compounds have been studied . Cyanoacetohydrazides, for example, have been used in heterocyclic synthesis via different types of reaction, including cyclocondensation and cyclization .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 245.3 . It is recommended to be stored sealed in dry conditions at 2-8°C .

Scientific Research Applications

Molecular Structure and Spectroscopic Analysis

The detailed molecular structure, spectroscopic properties, and theoretical calculations of 5-(2-(Methylthio)phenyl)nicotinic acid (also known as 2-(methylthio)nicotinic acid) were extensively studied to understand its conformations, vibrational and electronic properties. Through comprehensive analyses, including FT-IR and micro-Raman spectra, DFT calculations, and various spectroscopic simulations, this research provided insights into the compound's structural and spectroscopic data, contributing significantly to the understanding of its chemical behavior and potential applications in scientific research (Gökce & Bahçelī, 2013).

Chemical Synthesis and Derivative Production

In the realm of synthetic organic chemistry, innovative methods for the synthesis of nicotinic acid derivatives, including this compound, have been developed. These methods are crucial for producing compounds with potential applications in various fields, such as pharmaceuticals, agrochemicals, and materials science. One study showcased the facile synthesis of nicotinic acid derivatives with unsymmetrical substitution patterns, highlighting the versatility and importance of this compound in synthetic chemistry (Zhao et al., 2003).

Applications in Coordination Chemistry

The structural flexibility and coordination capability of this compound have been exploited in the design of metal-organic coordination architectures. These compounds, utilizing derivative ligands of nicotinic acid, have led to the formation of diverse supramolecular structures. Research in this area has demonstrated the compound's utility in creating novel coordination complexes with various metal ions, offering potential applications in catalysis, material science, and molecular recognition (Chen et al., 2007).

Advancements in Material Sciences

Exploring the polymorphism and crystallization tendencies of this compound derivatives has provided valuable insights into their material properties. Studies on crystallization from the melt state and the formation of stable amorphous phases have revealed the compound's significant potential in the development of new materials. These findings are crucial for understanding the glass-forming abilities and stability of these compounds, with implications for their use in advanced material applications (Kalra et al., 2017).

Properties

IUPAC Name

5-(2-methylsulfanylphenyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2S/c1-17-12-5-3-2-4-11(12)9-6-10(13(15)16)8-14-7-9/h2-8H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWTQHAHPYZFVKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=CC(=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.